molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-

Cat. No. B1406409
CAS RN: 1445652-12-9
M. Wt: 222.33 g/mol
InChI Key: NZIFKLWZMRUFGH-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-” is a complex organic compound. It contains a bicyclic structure, which means it has two rings of atoms. The “hept-5-ene” part indicates that one of these rings is a seven-membered ring with a double bond. The “carboxamide” part indicates the presence of a carboxamide functional group, which consists of a carbonyl (C=O) and an amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptene ring and the carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, we might expect it to have a relatively high boiling point due to the presence of the carboxamide group, which can form hydrogen bonds .

Scientific Research Applications

Chemical Precursor Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives have been investigated as chemical precursors. For instance, the absolute configuration of bicyclo[2.2.1]heptan-2-one was determined using crystal structures of enantiomerically pure and racemic α-chloroamide derivatives, offering insights into hydrogen-bonding properties and absolute configuration determinations (Plettner et al., 2005).

Photoreactive Polymer Applications

Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) has been developed for its photoreactive properties. Under UV irradiation, it undergoes photo-Fries rearrangement, significantly increasing the refractive index and enhancing chemical reactivity. This makes it suitable for optical applications and structured surface functionalization (Griesser et al., 2009).

Synthesis and Modification of Derivatives

Derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene have been synthesized and modified through various reactions, leading to the creation of epoxy derivatives. These processes provide foundational knowledge for chemical synthesis and modification of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives (Kas’yan et al., 2002).

Self-Assembly and Crystal Structure Analysis

The self-assembly and crystal structure of amides derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been studied, revealing the influence of N-amide substituents on the orientation and hydrogen bonding patterns. This research provides insights into the molecular organization and potential applications in material science (Mendyk et al., 2011).

Catalytic Applications in Polymerization

The catalytic properties of compounds related to bicyclo[2.2.1]hept-5-ene-2-carboxamide have been explored in the polymerization of norbornene derivatives. These studies focus on the development of functionalized polymers, showcasing the versatility of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives in catalysis and polymer science (Mathew et al., 1996).

Mechanism of Action

Mode of Action

It has been suggested that similar compounds can undergo oxidative addition to double bonds of alkenes . This suggests that Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- might interact with its targets through a similar mechanism, leading to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. These could be in various fields, depending on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFKLWZMRUFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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